1-{[(2-Ethoxyphenyl)methyl]amino}propan-2-ol
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Overview
Description
“1-{[(2-Ethoxyphenyl)methyl]amino}propan-2-ol” is a chemical compound with the CAS Number: 852934-11-3 . It has a molecular weight of 209.29 . The IUPAC name for this compound is 1-[(2-ethoxybenzyl)amino]-2-propanol .
Molecular Structure Analysis
The InChI code for “1-{[(2-Ethoxyphenyl)methyl]amino}propan-2-ol” is 1S/C12H19NO2/c1-3-15-12-7-5-4-6-11(12)9-13-8-10(2)14/h4-7,10,13-14H,3,8-9H2,1-2H3 .
Physical And Chemical Properties Analysis
“1-{[(2-Ethoxyphenyl)methyl]amino}propan-2-ol” is a powder .
Scientific Research Applications
Synthesis and Crystal Structure
The compound 1-{[(2-Ethoxyphenyl)methyl]amino}propan-2-ol has been a subject of various research studies focusing on its synthesis, crystal structure, and potential applications. One study discusses the synthesis and crystal structure of a similar compound, 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, derived from a condensation reaction involving a structurally related compound, 1,3-bis{[(4-methoxyphenyl)methyl]amino}propan-2-ol. This research underscores the complex molecular interactions and structural intricacies of such compounds (Rivera, Ríos-Motta, & Bolte, 2022).
Enzymatic Resolution and Asymmetric Synthesis
In the realm of asymmetric synthesis, 1-{[(2-Ethoxyphenyl)methyl]amino}propan-2-ol's derivatives have been utilized. One study delves into the enzymatic resolution of chiral 1,3-amino alcohols, specifically exploring the transesterification of 3-amino-3-phenylpropan-1-ol derivatives using Candida antarctica lipase A. This process is pivotal in producing valuable intermediates for synthesizing compounds like (S)-dapoxetine, highlighting the compound's utility in synthesizing therapeutically relevant molecules (Torre, Gotor‐Fernández, & Gotor, 2006).
Antimicrobial and Antioxidant Properties
A series of new aminopropanols, including derivatives of 1-{[(2-Ethoxyphenyl)methyl]amino}propan-2-ol, have been synthesized and analyzed for their biological properties. Some of these synthesized compounds have demonstrated moderate antibacterial activity, and certain hydrochlorides exhibit high antioxidant activity, indicating potential applications in the development of new antimicrobial and antioxidant agents (Гаспарян et al., 2011).
Chemical Analysis and Computational Studies
Chemical analysis and computational studies of similar compounds, such as cathinones, have provided insights into their structural characteristics. Through methods like FTIR, UV–Vis, NMR spectroscopy, and X-ray diffraction, these studies offer a deeper understanding of the molecular structure and interactions of related compounds, laying the groundwork for further exploration of 1-{[(2-Ethoxyphenyl)methyl]amino}propan-2-ol and its derivatives (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Safety And Hazards
properties
IUPAC Name |
1-[(2-ethoxyphenyl)methylamino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-15-12-7-5-4-6-11(12)9-13-8-10(2)14/h4-7,10,13-14H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTNCPNDCUMXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2-Ethoxyphenyl)methyl]amino}propan-2-ol |
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